8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride
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Overview
Description
8-Bromo-6-chloro-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H5BrCl2O3S. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride typically involves the reaction of 8-bromo-6-chloro-2H-chromene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
8-Bromo-6-chloro-2H-chromene-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride involves its ability to interact with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This reactivity is exploited in the design of inhibitors and probes for biological studies.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
- 8-Bromo-6-chloro-2H-chromene-3-carbonitrile
- Ethyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate
Uniqueness
8-Bromo-6-chloro-2H-chromene-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
1235441-17-4 |
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Molecular Formula |
C9H5BrCl2O3S |
Molecular Weight |
344.01 g/mol |
IUPAC Name |
8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5BrCl2O3S/c10-8-3-6(11)1-5-2-7(16(12,13)14)4-15-9(5)8/h1-3H,4H2 |
InChI Key |
KPRCRUNLZSHYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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